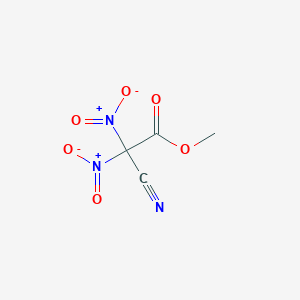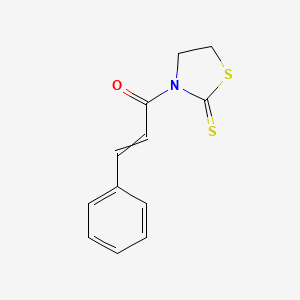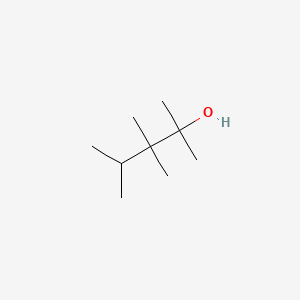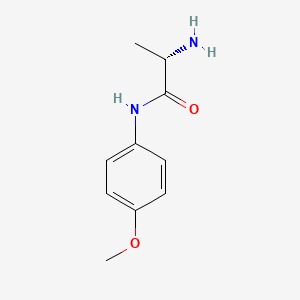
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is a chemical compound known for its applications in various fields, including medicine and chemistry. It is structurally related to tricyclic compounds and has been studied for its potential therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide typically involves the alkylation of dibenzo[a,d]cycloheptene with propylamine, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its muscle relaxant properties and potential use in treating muscle spasms and related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of tricyclic antidepressants, which also target these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar structure and mechanism of action.
Amitriptyline: A tricyclic antidepressant with similar effects on neurotransmitter reuptake.
Nortriptyline: Another tricyclic antidepressant with comparable pharmacological properties.
Uniqueness
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Numéro CAS |
68263-45-6 |
|---|---|
Formule moléculaire |
C20H24BrN |
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;bromide |
InChI |
InChI=1S/C20H23N.BrH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
Clé InChI |
HEYVAMBZLRUUFG-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[([1,2,4]Triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propanamide](/img/structure/B14477908.png)



![[2-(2-Methylprop-1-enyl)-1-phenylsulfanylcyclopropyl]sulfanylbenzene](/img/structure/B14477940.png)




![Methyl chloro[(cyanomethoxy)imino]acetate](/img/structure/B14477959.png)

![4,4'-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14477970.png)
![Phosphorothioic acid, O-[5-chloro-1-(1,1-dimethylethyl)-1H-1,2,4-triazol-3-yl] O,O-diethyl ester](/img/structure/B14477980.png)
